molecular formula C15H29N B12653435 2H-Pyrrole, 3,4-dihydro-5-undecyl- CAS No. 113236-71-8

2H-Pyrrole, 3,4-dihydro-5-undecyl-

Cat. No.: B12653435
CAS No.: 113236-71-8
M. Wt: 223.40 g/mol
InChI Key: CFVSWFHBBBIPAC-UHFFFAOYSA-N
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Description

2H-Pyrrole, 3,4-dihydro-5-undecyl-: is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of an undecyl group at the 5-position of the pyrrole ring. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrole, 3,4-dihydro-5-undecyl- can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions to form the pyrrole ring . For 2H-Pyrrole, 3,4-dihydro-5-undecyl-, the starting materials would include a 1,4-dicarbonyl compound with an undecyl substituent.

Industrial Production Methods

Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other catalytic methods that ensure high yield and purity. The use of catalysts such as iron(III) chloride in water can facilitate the reaction under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole, 3,4-dihydro-5-undecyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyrrole-2,5-diones.

    Reduction: Reduction reactions can convert it to dihydropyrroles.

    Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Dihydropyrroles.

    Substitution: Halogenated pyrroles.

Scientific Research Applications

2H-Pyrrole, 3,4-dihydro-5-undecyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2H-Pyrrole, 3,4-dihydro-5-undecyl- involves its interaction with various molecular targets. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the undecyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrrole, 3,4-dihydro-5-undecyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the undecyl group at the 5-position differentiates it from other pyrrole derivatives, potentially leading to unique biological activities and applications.

Properties

CAS No.

113236-71-8

Molecular Formula

C15H29N

Molecular Weight

223.40 g/mol

IUPAC Name

5-undecyl-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C15H29N/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h2-14H2,1H3

InChI Key

CFVSWFHBBBIPAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NCCC1

Origin of Product

United States

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